REACTION_CXSMILES
|
[CH3:1][C:2]1[N:7]=[CH:6][C:5]([CH:8]=[O:9])=[CH:4][N:3]=1.CO.[BH4-].[Na+]>>[CH3:1][C:2]1[N:7]=[CH:6][C:5]([CH2:8][OH:9])=[CH:4][N:3]=1 |f:2.3|
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Name
|
|
Quantity
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7.5 g
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Type
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reactant
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Smiles
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CC1=NC=C(C=N1)C=O
|
Name
|
|
Quantity
|
370 mL
|
Type
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reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
3.4 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
the reaction was quenched with eq H2O (200 mL)
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Type
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EXTRACTION
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Details
|
extracted with ethyl acetate
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Type
|
DRY_WITH_MATERIAL
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Details
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The organic layer was dried over MgSO4
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Type
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CONCENTRATION
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Details
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concentrated
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |